molecular formula C8H20O3SSi B092393 Ethanethiol, 2-(triethoxysilyl)- CAS No. 18236-15-2

Ethanethiol, 2-(triethoxysilyl)-

Cat. No.: B092393
CAS No.: 18236-15-2
M. Wt: 224.4 g/mol
InChI Key: DVNPFNZTPMWRAX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(triethoxysilyl)-: is an organosilicon compound with the molecular formula C8H20O3SSi. It is a colorless liquid with a distinctive odor and is known for its versatility in various chemical applications. This compound is often used as a chemical reagent in organic synthesis and as a surface treatment agent due to its thiol and silane functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethiol, 2-(triethoxysilyl)- can be synthesized through the reaction of 2-chloroethanol with triethoxysilane in the presence of a sulfurizing agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ethanethiol, 2-(triethoxysilyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-(triethoxysilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanethiol, 2-(triethoxysilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-(triethoxysilyl)- involves its thiol and silane functional groups. The thiol group can form strong bonds with metal surfaces, enhancing adhesion and corrosion resistance. The silane group can undergo hydrolysis and condensation reactions, forming stable siloxane bonds that contribute to the compound’s durability and effectiveness as a surface treatment agent .

Comparison with Similar Compounds

  • 2-(Triethoxysilyl)propylamine
  • 2-(Triethoxysilyl)ethylamine
  • 2-(Triethoxysilyl)propylthiol

Comparison: Ethanethiol, 2-(triethoxysilyl)- is unique due to its combination of thiol and silane functional groups, which provide both strong adhesion properties and the ability to form stable siloxane bonds. This dual functionality makes it particularly useful in applications requiring both surface modification and enhanced durability .

Properties

IUPAC Name

2-triethoxysilylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O3SSi/c1-4-9-13(8-7-12,10-5-2)11-6-3/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNPFNZTPMWRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCS)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066342
Record name Ethanethiol, 2-(triethoxysilyl)-
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Molecular Weight

224.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18236-15-2
Record name 2-(Triethoxysilyl)ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18236-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanethiol, 2-(triethoxysilyl)-
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Record name Ethanethiol, 2-(triethoxysilyl)-
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Record name Ethanethiol, 2-(triethoxysilyl)-
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Record name 2-(triethoxysilyl)ethanethiol
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